molecular formula C13H17N3O2 B12969889 1'-Methyl-5-nitrospiro[indoline-3,4'-piperidine]

1'-Methyl-5-nitrospiro[indoline-3,4'-piperidine]

Cat. No.: B12969889
M. Wt: 247.29 g/mol
InChI Key: OCBONMAKYOQXPE-UHFFFAOYSA-N
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Description

1’-Methyl-5-nitrospiro[indoline-3,4’-piperidine] is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indoline and piperidine rings in this compound are fused in a spiro configuration, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-5-nitrospiro[indoline-3,4’-piperidine] typically involves multi-step organic reactions. One common method includes the condensation of indoline derivatives with nitroketene dithioacetal, followed by cyclization under acidic conditions . The reaction is usually carried out in a solvent like methanol or ethanol, with a catalyst such as methanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of water as a solvent and catalyst-free reactions, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1’-Methyl-5-nitrospiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 1’-Methyl-5-aminospiro[indoline-3,4’-piperidine].

    Substitution: Various substituted spiro[indoline-3,4’-piperidine] derivatives.

    Cyclization: More complex spiro compounds.

Scientific Research Applications

1’-Methyl-5-nitrospiro[indoline-3,4’-piperidine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Methyl-5-nitrospiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indoline and piperidine rings can also bind to various receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Uniqueness: 1’-Methyl-5-nitrospiro[indoline-3,4’-piperidine] is unique due to its specific combination of indoline and piperidine rings, along with the presence of a nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

1'-methyl-5-nitrospiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C13H17N3O2/c1-15-6-4-13(5-7-15)9-14-12-3-2-10(16(17)18)8-11(12)13/h2-3,8,14H,4-7,9H2,1H3

InChI Key

OCBONMAKYOQXPE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CNC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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